1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol
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Overview
Description
1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is a complex organic compound that features multiple functional groups, including fluorine atoms, a boronate ester, a silyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Fluorination: Introduction of fluorine atoms at specific positions on the naphthalene ring.
Borylation: Formation of the boronate ester group through a reaction with a boron-containing reagent.
Silylation: Addition of the triisopropylsilyl group via a silylation reaction.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of fluorine atoms may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of fluorescent probes or bioactive molecules.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In general, the presence of multiple functional groups allows it to interact with various molecular targets and pathways. For example, the boronate ester group can form reversible covalent bonds with diols, making it useful in sensor applications.
Comparison with Similar Compounds
Similar Compounds
1,6-Difluoro-4-boronate-naphthalen-2-ol: Similar structure but lacks the silyl group.
1,6-Difluoro-5-ethynyl-naphthalen-2-ol: Similar structure but lacks the boronate ester group.
Properties
IUPAC Name |
1,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37BF2O3Si/c1-16(2)34(17(3)4,18(5)6)14-13-19-22(29)12-11-20-24(19)21(15-23(31)25(20)30)28-32-26(7,8)27(9,10)33-28/h11-12,15-18,31H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDATKYXIGOJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2C(=C(C=C3)F)C#C[Si](C(C)C)(C(C)C)C(C)C)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37BF2O3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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